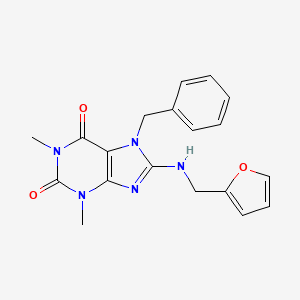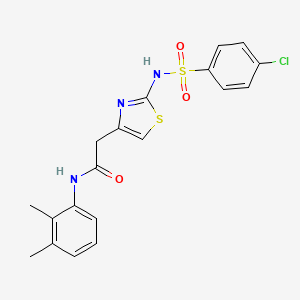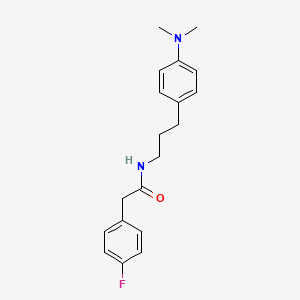![molecular formula C24H31N3O4S B2896902 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946346-69-6](/img/structure/B2896902.png)
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photooxidation Studies
A study by Che et al. (2005) examined the photooxidation of dibenzothiophene and its derivatives, sensitized by N-methylquinolinium tetrafluoborate, which is structurally related to the compound . The study investigated the mechanism and intermediates in the photooxidation process, contributing to the understanding of such reactions in organic chemistry and potential applications in environmental chemistry (Che et al., 2005).
2. Biological Activity of Sulfonamide Hybrids
Ghomashi et al. (2022) discussed the biological activity of sulfonamide hybrids, which include structures related to the compound under discussion. These hybrids have shown a range of pharmacological activities, including antibacterial and antitumor effects, highlighting their potential in drug development (Ghomashi et al., 2022).
3. Synthesis and Biological Evaluation
Irshad et al. (2019) reported the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, evaluating their biological activities against various enzymes. The study adds valuable information on the synthesis methods and potential biological applications of such compounds (Irshad et al., 2019).
4. Pharmacological Evaluation and Synthesis
Another study by Irshad (2018) focused on the synthesis and pharmacological evaluation of similar sulfonamide derivatives, exploring their potential as enzyme inhibitors and antimicrobial agents. This research contributes to the understanding of the pharmacological properties of such compounds (Irshad, 2018).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-2-3-12-27)17-25-32(28,29)20-7-9-23-24(16-20)31-14-13-30-23/h6-9,15-16,22,25H,2-5,10-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJLMPOYXTXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)
![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)


![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)


